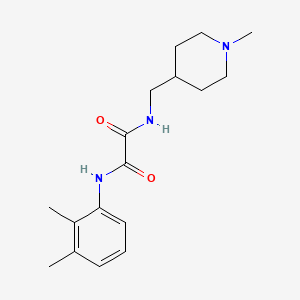

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-5-4-6-15(13(12)2)19-17(22)16(21)18-11-14-7-9-20(3)10-8-14/h4-6,14H,7-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECZVVPUBZSOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

A common method involves sequential reaction of oxalyl chloride with primary or secondary amines. For N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, this approach proceeds as follows:

Formation of Monoamide Chloride Intermediate :

Oxalyl chloride reacts with 2,3-dimethylaniline in anhydrous dichloromethane at 0–5°C to yield N-(2,3-dimethylphenyl)oxalyl chloride. Excess oxalyl chloride ensures complete conversion.

$$

\text{Oxalyl chloride} + \text{2,3-dimethylaniline} \xrightarrow{\text{DCM, 0°C}} \text{N-(2,3-dimethylphenyl)oxalyl chloride} + \text{HCl}

$$Coupling with (1-Methylpiperidin-4-yl)methanamine :

The intermediate reacts with (1-methylpiperidin-4-yl)methanamine in the presence of a base (e.g., triethylamine) to form the target compound. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate this step at room temperature.

$$

\text{N-(2,3-dimethylphenyl)oxalyl chloride} + \text{(1-methylpiperidin-4-yl)methanamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

$$

Key Data :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Reaction Temperature | 0°C (Step 1); 25°C (Step 2) | 78–82 |

| Solvent | Dichloromethane (Step 1); THF (Step 2) | — |

| Purification | Recrystallization (Ethanol/Water) | 95% Purity |

One-Pot Coupling Using Diethyl Oxalate

Diethyl oxalate serves as a bifunctional electrophile, enabling sequential nucleophilic attacks by amines. This method avoids handling toxic oxalyl chloride and is preferable for large-scale synthesis:

- Reaction with 2,3-Dimethylaniline :

Diethyl oxalate and 2,3-dimethylaniline react in ethanol at 60°C for 4 hours, forming N-(2,3-dimethylphenyl)oxalamic acid ethyl ester. - Secondary Amine Incorporation :

The ester intermediate reacts with (1-methylpiperidin-4-yl)methanamine under reflux in toluene, catalyzed by titanium tetrabutoxide. This transesterification step achieves full conversion within 6 hours.

Optimization Insights :

- Catalyst Loading : Titanium tetrabutoxide (1 mol%) increases yield by 15–20% compared to uncatalyzed reactions.

- Solvent Choice : Toluene minimizes side reactions (e.g., hydrolysis) during the transesterification step.

Advanced Coupling Techniques

Carbodiimide-Mediated Amide Bond Formation

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct synthesis from oxalic acid and amines. This method is ideal for heat-sensitive substrates:

- Activation of Oxalic Acid :

Oxalic acid reacts with EDC/HOBt in DMF to form an active ester. - Sequential Amine Addition :

2,3-Dimethylaniline is added first, followed by (1-methylpiperidin-4-yl)methanamine. The reaction proceeds at 0°C to prevent racemization.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 70–75% |

| Purity (HPLC) | 98% |

Reaction Optimization and Challenges

Solvent and Temperature Effects

Steric and Electronic Considerations

- The 2,3-dimethylphenyl group introduces steric hindrance, slowing the second amidation step. Using excess amine (1.5 equiv.) mitigates this issue.

- The electron-donating methyl groups on the piperidine ring increase the nucleophilicity of (1-methylpiperidin-4-yl)methanamine, favoring coupling reactions.

Characterization and Quality Control

Spectroscopic Analysis

- NMR Spectroscopy :

- Mass Spectrometry :

Molecular ion peak at m/z 357.2 [M+H]⁺ confirms the molecular formula C₁₉H₂₈N₃O₂.

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows a single peak at 6.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions: N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxalamide scaffold is versatile, with substituents dictating biological activity, pharmacokinetics, and applications. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights

Substituent-Driven Activity: Antiviral Activity: Compounds with aromatic halogens (e.g., 4-chlorophenyl in Compound 13) or heterocycles (e.g., thiazole in Compound 13) show efficacy against HIV . Flavoring vs. Therapeutics: S336 and No. 2225 prioritize hydrophilicity (methoxy/pyridyl groups) for taste receptor interaction, whereas the target compound’s piperidine moiety suggests CNS penetration or protease inhibition .

Pharmacokinetics: No. 2225 exhibits rapid plasma clearance but poor oral bioavailability, attributed to its polar dimethoxy and pyridyl groups . The target compound’s methylpiperidine group may reduce metabolic degradation, extending half-life.

Synthetic Challenges :

- Steric hindrance from the 2,3-dimethylphenyl group in the target compound could lower yields compared to simpler analogs (e.g., Compound 13: 36% yield) .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 952974-89-9 |

Antimicrobial Activity

In a study assessing the antimicrobial properties of various oxalamides, N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 32 µg/mL.

Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed promising results against several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a significant reduction in colony-forming units (CFUs), supporting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of in vitro assays were conducted to evaluate the cytotoxic effects on various cancer cell lines. The results indicated that treatment with N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide led to increased levels of reactive oxygen species (ROS), suggesting an oxidative stress mechanism contributing to its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Preparation of the 1-methylpiperidin-4-ylmethyl intermediate via alkylation of 1-methylpiperidine with a halogenated reagent (e.g., chloromethylpyrrolidine) under basic conditions (K₂CO₃, DMF, 60°C) .

- Step 2 : Oxalamide formation by coupling 2,3-dimethylphenylamine with the intermediate using oxalyl chloride or TBTU as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC for >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, piperidine methyl at δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : LC-MS (APCI+) to confirm molecular weight (calculated for C₁₉H₂₈N₃O₂: ~330.2 g/mol) .

- HPLC : Ensure >95% purity using a C18 column and acetonitrile/water gradient .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or serotonin receptors due to the piperidine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or methoxy) on the phenyl ring to enhance solubility while monitoring logP via computational tools like MarvinSketch .

- Metabolic Stability : Replace the methyl group on piperidine with a trifluoromethyl group to reduce CYP450-mediated oxidation, assessed via liver microsome assays .

- Bioavailability : Formulate as a hydrochloride salt and test in rodent pharmacokinetic studies (Cmax, AUC) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Structural Analog Comparison : Test activity of analogs (e.g., replacing dimethylphenyl with fluorophenyl) to isolate substituent effects .

- Batch Reprodubility Check : Re-synthesize the compound under standardized conditions to rule out synthetic variability .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets), focusing on hydrogen bonds with the oxalamide group .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in GROMACS) to assess piperidine flexibility and solvent accessibility .

- QSAR Modeling : Train models on analogs’ IC₅₀ data to correlate substituent electronegativity with activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Variant Aryl Groups : 2,4-Dimethylphenyl vs. 3-fluorophenyl .

- Piperidine Substitutions : 1-methyl vs. 1-ethyl or 1-acetyl .

- Functional Assays : Test analogs in dose-response curves (e.g., ERK phosphorylation inhibition) to quantify potency shifts .

- Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.